3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine
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Overview
Description
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is an organic compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the attachment of the morpholine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]pyridine
- 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzene
- 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thiophene
Uniqueness
Compared to similar compounds, 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical stability and reactivity. This makes it a versatile building block for various applications in research and industry .
Properties
Molecular Formula |
C7H9F3N4O |
---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)6-12-5(13-14-6)4-3-15-2-1-11-4/h4,11H,1-3H2,(H,12,13,14) |
InChI Key |
GRXFVACTDVKYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC(=NN2)C(F)(F)F |
Origin of Product |
United States |
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